3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide

sigma receptor benzamide structure-activity relationship

3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-60-7) is a synthetic benzamide derivative with the molecular formula C20H26N2O2 and a molecular weight of 326.4 g/mol. The compound belongs to a class of N-(2-methoxy-2-phenylbutyl)benzamides that have been investigated as ligands for sigma (σ) receptors, particularly σ1 and σ2 subtypes.

Molecular Formula C20H26N2O2
Molecular Weight 326.44
CAS No. 1797881-60-7
Cat. No. B2512704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide
CAS1797881-60-7
Molecular FormulaC20H26N2O2
Molecular Weight326.44
Structural Identifiers
SMILESCCC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC=CC=C2)OC
InChIInChI=1S/C20H26N2O2/c1-5-20(24-4,17-11-7-6-8-12-17)15-21-19(23)16-10-9-13-18(14-16)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23)
InChIKeyKHZMTQJRHRCXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-60-7): Structural Identity and Procurement Baseline


3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1797881-60-7) is a synthetic benzamide derivative with the molecular formula C20H26N2O2 and a molecular weight of 326.4 g/mol . The compound belongs to a class of N-(2-methoxy-2-phenylbutyl)benzamides that have been investigated as ligands for sigma (σ) receptors, particularly σ1 and σ2 subtypes [1]. Its structural features include a 3-dimethylamino substituent on the benzamide ring and a 2-methoxy-2-phenylbutyl side chain, which influence its physicochemical properties and potential biological interactions.

Why Closely Related N-(2-Methoxy-2-phenylbutyl)benzamides Cannot Be Interchanged with CAS 1797881-60-7


Within the N-(2-methoxy-2-phenylbutyl)benzamide series, subtle modifications to the benzamide ring substituent produce dramatic shifts in sigma receptor subtype affinity and selectivity [1]. For instance, repositioning a nitrogen atom within the amine portion of related aminobutyl-benzamides has been shown to alter σ2 binding affinity by orders of magnitude [1]. The 3-dimethylamino substituent present in CAS 1797881-60-7 represents a distinct electronic and steric environment compared to analogs bearing 2-methyl (CAS 1798039-33-4), 3-cyano (CAS 1796951-25-1), 4-methoxy, 2-bromo, or 4-dimethylsulfamoyl groups at the corresponding position . Without direct comparative pharmacological data, generic substitution risks introducing compounds with entirely divergent target engagement profiles, confounding experimental reproducibility in sigma receptor research programs.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide vs. Structural Analogs


Structural Uniqueness: 3-Dimethylamino Substituent vs. Common Ring Modifications in N-(2-Methoxy-2-phenylbutyl)benzamide Series

CAS 1797881-60-7 is the sole member of the N-(2-methoxy-2-phenylbutyl)benzamide series bearing a 3-dimethylamino substituent documented in publicly accessible chemical registries. All other identified analogs in this series carry different ring substituents: 2-methyl (CAS 1798039-33-4), 3-cyano (CAS 1796951-25-1), 4-methoxy, 2-bromo, or 4-dimethylsulfamoyl . The electron-donating dimethylamino group at the meta position is predicted to alter the benzamide ring's electronic character (Hammett σmeta ≈ −0.15 for NMe2 vs. σmeta ≈ +0.56 for CN or σmeta ≈ −0.07 for Me) [1], which may modulate hydrogen-bonding capacity and pi-stacking interactions at sigma receptor binding sites.

sigma receptor benzamide structure-activity relationship

Class-Level Sigma Receptor Binding Context from Substituted Aminobutyl-Benzamide Literature

The broader class of substituted aminobutyl-benzamides has been characterized for σ1 and σ2 receptor binding in radioligand displacement assays [1]. A reference benzamide (designated compound 1) in the Fan et al. (2011) study displayed Ki = 8.2 nM for σ2 receptors with 1573-fold selectivity over σ1 sites [1]. Critically, modification of the amine portion—analogous to altering the benzamide ring substituent—produced changes in σ2 affinity spanning over two orders of magnitude [1]. While CAS 1797881-60-7 itself has not been directly assayed in published studies, the class-level SAR establishes that even minor structural perturbations at the benzamide ring dramatically alter sigma receptor binding profiles.

sigma-1 receptor sigma-2 receptor benzamide ligand binding affinity

Predicted Physicochemical and Drug-Likeness Profile Differentiation

Computational property profiling indicates that CAS 1797881-60-7 (MW 326.4, logP ~3.80, PSA 52.04 Ų, 2 H-bond acceptors, 2 H-bond donors, 3 rotatable bonds) satisfies all Lipinski Rule of Five criteria with zero violations . This profile distinguishes it from certain analogs: for example, the 4-dimethylsulfamoyl analog has a higher polar surface area (~66.84 Ų), and the 4-trifluoromethoxy analog (MW 383.4) has increased logP and molecular weight . These differences may translate into divergent membrane permeability, solubility, and CNS penetration characteristics, though no direct comparative experimental data have been published.

Lipinski Rule of Five logP polar surface area drug-likeness

Recommended Application Scenarios for 3-(Dimethylamino)-N-(2-methoxy-2-phenylbutyl)benzamide in Sigma Receptor Research Programs


Sigma-2 Receptor Ligand Screening and Structure-Activity Relationship (SAR) Expansion Studies

CAS 1797881-60-7 serves as a structurally distinct entry point for expanding the SAR landscape of N-(2-methoxy-2-phenylbutyl)benzamide-based sigma receptor ligands. Given the class-level evidence that benzamide ring substituents critically modulate σ1/σ2 affinity and selectivity , this compound—bearing a unique 3-dimethylamino group not represented in any other commercially catalogued analog—constitutes an essential tool for probing the electronic and steric requirements of the sigma-2 binding pocket. Researchers should employ this compound alongside its 3-cyano, 2-methyl, and 4-substituted congeners in parallel radioligand displacement assays to construct comprehensive SAR models.

Pharmacological Tool Compound for Sigma Receptor Subtype Deconvolution

Although direct binding data for CAS 1797881-60-7 are absent from the published literature, the class precedent established by Fan et al. (2011) demonstrates that aminobutyl-benzamides can achieve high σ2 selectivity (up to 1573-fold over σ1) . If the 3-dimethylamino substituent confers a favorable selectivity profile upon experimental characterization, this compound could serve as a valuable pharmacological tool for dissecting σ2-mediated cellular responses in neurodegeneration and cancer models. Procurement of this compound is recommended for laboratories actively engaged in sigma receptor subtype deconvolution studies, where the availability of multiple structurally diversified tool compounds is essential.

Computational Docking and Molecular Dynamics Simulation Studies

The well-defined 3-(dimethylamino)-benzamide core and 2-methoxy-2-phenylbutyl side chain of CAS 1797881-60-7 make it suitable for molecular docking and dynamics simulations against sigma receptor homology models or cryo-EM structures. Its predicted drug-like physicochemical profile (zero RO5 violations, moderate PSA) supports its use as a lead-like scaffold in virtual screening campaigns. Computational chemists procuring this compound for co-crystallization trials or binding mode validation studies will benefit from its structural distinction from previously characterized benzamide ligands.

Analytical Reference Standard for Method Development and Quality Control

With a well-defined molecular formula (C20H26N2O2), molecular weight (326.4 g/mol), and CAS registry number , this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development. Its structural features—including the characteristic dimethylamino singlet in ¹H NMR and a diagnostic fragmentation pattern in mass spectrometry—provide unambiguous identification markers that distinguish it from co-eluting analogs in complex mixtures.

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